2-Chloro-5-ethynylbenzonitrile
Description
2-Chloro-5-ethynylbenzonitrile is a substituted benzonitrile derivative featuring a chlorine atom at the 2-position and an ethynyl group (-C≡CH) at the 5-position of the aromatic ring. This compound’s structure combines electron-withdrawing (chlorine, nitrile) and electron-donating (ethynyl) moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the nitrile and chloro groups enhance reactivity in cross-coupling reactions .
Properties
IUPAC Name |
2-chloro-5-ethynylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN/c1-2-7-3-4-9(10)8(5-7)6-11/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDVOKVUJFBBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethynylbenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzonitrile.
Ethynylation: The ethynylation of 2-chlorobenzonitrile can be achieved through a Sonogashira coupling reaction. This reaction involves the coupling of 2-chlorobenzonitrile with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Deprotection: If ethynyltrimethylsilane is used, the resulting product is deprotected to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Utilizing bulk reactors to carry out the Sonogashira coupling reaction.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing industrial purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-ethynylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira and Suzuki-Miyaura couplings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide.
Coupling Reactions: Reagents include palladium catalysts, copper co-catalysts, and ethynylating agents. Conditions involve an inert atmosphere and solvents like tetrahydrofuran.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
Substitution Reactions: Products include substituted benzonitriles.
Coupling Reactions: Products include various coupled aromatic compounds.
Oxidation and Reduction: Products include oxidized or reduced derivatives of this compound.
Scientific Research Applications
2-Chloro-5-ethynylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethynylbenzonitrile involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the nitrile group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-Chloro-5-ethynylbenzonitrile with structurally analogous benzonitrile derivatives, focusing on molecular properties, reactivity, and applications.
5-Chloro-2-hydroxybenzonitrile
- Structure : Chlorine at 5-position, hydroxyl (-OH) at 2-position, nitrile at 1-position.
- Key Differences: The hydroxyl group increases polarity and acidity (pKa ~8–10) compared to the ethynyl group, which is non-acidic and hydrophobic . Reactivity: Hydroxyl groups participate in hydrogen bonding and esterification, whereas ethynyl groups enable alkyne-specific reactions (e.g., Sonogashira coupling) .
- Applications: Primarily used in agrochemicals and as a precursor for antifungal agents due to its phenolic properties .
2-Chloro-5-methylbenzonitrile
- Structure : Methyl (-CH₃) at 5-position, chlorine at 2-position.
- Key Differences :
- Applications: Utilized in materials science for stabilizing polymer backbones due to its non-reactive methyl substituent .
2-Amino-5-ethylbenzonitrile
- Structure: Amino (-NH₂) at 2-position, ethyl (-CH₂CH₃) at 5-position.
- Key Differences: The amino group introduces nucleophilic reactivity (e.g., amidation, diazotization), absent in this compound . Ethyl substituent provides greater steric hindrance than ethynyl, affecting regioselectivity in substitution reactions .
- Applications: Key intermediate in anticancer drug synthesis, leveraging the amino group for targeted functionalization .
3-(Chloromethyl)benzonitrile
- Structure : Chloromethyl (-CH₂Cl) at 3-position, nitrile at 1-position.
- Key Differences :
- Applications : Used in polymer cross-linking agents and ion-exchange resins .
Comparative Data Table
Biological Activity
Overview
2-Chloro-5-ethynylbenzonitrile (C9H4ClN) is an organic compound derived from benzonitrile, characterized by a chlorine atom at the second position and an ethynyl group at the fifth position of the benzene ring. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and biological research.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ethynyl group can facilitate π-π interactions with aromatic systems, while the nitrile group is capable of forming hydrogen bonds with biomolecules. These interactions are crucial for modulating the activity of specific proteins and enzymes within biological systems, particularly in cancer and neuropharmacology contexts.
Inhibition of Protein Kinases
One of the notable biological activities of this compound is its role as an inhibitor of serine/threonine kinases, specifically PAK1 (p21-activated kinase). PAK1 is involved in several signaling pathways that regulate cell proliferation, survival, and cytoskeletal organization. Inhibition of PAK1 has been linked to therapeutic effects in hyperproliferative diseases, such as cancer. Research indicates that this compound demonstrates significant inhibitory activity against PAK1, making it a potential candidate for cancer treatment .
Case Studies and Experimental Data
Recent studies have explored the structure-activity relationships (SAR) of compounds related to this compound. In one study, a derivative exhibited an IC50 value of 45 nM against a specific target, highlighting the compound's potential efficacy . Furthermore, experimental models have shown that compounds with similar structures can effectively reduce cell viability in cancer cell lines, indicating that this compound may share these properties.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chlorobenzonitrile | Lacks ethynyl group | Less reactive in coupling reactions |
| 5-Ethynylbenzonitrile | Lacks chlorine atom | Affects reactivity in substitution |
| 2-Chloro-4-ethynylbenzonitrile | Different substitution pattern | Varies in reactivity and applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
